2-Methyl-1,3-benzothiazole-5,6-diamine is a heterocyclic compound classified within the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound features methyl and diamine substituents at specific positions, which contribute to its unique chemical properties and biological activities. Benzothiazoles are recognized for their diverse applications in medicinal chemistry, particularly due to their ability to exhibit antimicrobial, antifungal, and anticancer properties.
2-Methyl-1,3-benzothiazole-5,6-diamine falls under the category of organic compounds known as heterocycles. It is specifically classified as a substituted benzothiazole due to the presence of both a thiazole and an amine functional group.
The synthesis of 2-Methyl-1,3-benzothiazole-5,6-diamine can be achieved through several methods:
The reaction conditions typically involve mild temperatures and can utilize environmentally friendly solvents or be solvent-free. The use of catalysts such as zinc oxide nanoparticles has also been reported to enhance yields while maintaining green chemistry principles .
The molecular structure of 2-Methyl-1,3-benzothiazole-5,6-diamine includes:
2-Methyl-1,3-benzothiazole-5,6-diamine participates in several types of chemical reactions:
These reactions often depend on specific conditions such as temperature, solvent choice, and the presence of catalysts. The major products formed from these reactions include various substituted benzothiazoles and derivatives that possess distinct biological activities.
The mechanism of action for 2-Methyl-1,3-benzothiazole-5,6-diamine primarily involves its interaction with biological targets through binding affinity studies. The compound exhibits biological activity by inhibiting specific enzymes or disrupting cellular processes in microbial organisms.
Research indicates that this compound has demonstrated significant antimicrobial activity against various pathogens, including those responsible for tuberculosis. The inhibitory concentrations have been compared favorably against standard reference drugs in vitro and in vivo studies .
Relevant data from studies indicate that its stability and reactivity can be influenced by substituents on the benzothiazole ring, affecting its potential applications in pharmaceuticals and materials science.
2-Methyl-1,3-benzothiazole-5,6-diamine has a wide range of applications across various scientific fields:
Benzothiazole (BTA) represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene ring and thiazole moiety. This bicyclic system exhibits intrinsic planarity and electronic richness, enabling diverse non-covalent interactions with biological targets. The structural simplicity of benzothiazoles facilitates synthetic accessibility while allowing extensive derivatization at multiple positions (C-2, C-5, C-6), making them versatile templates for drug design [7].
Benzothiazole derivatives demonstrate a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Their bioactivity profiles stem from:
Table 1: Clinically Approved Benzothiazole-Containing Drugs [7]
Drug Name | Target/Indication | Year Approved |
---|---|---|
Riluzole | Sodium channels (ALS) | 1995 |
Quizartinib | FLT3-ITD (Acute Myeloid Leukemia) | 2019 |
Flutemetamol | β-Amyloid (Alzheimer's Diagnostics) | 2013 |
The benzothiazole nucleus also enhances pharmacokinetic properties by balancing lipophilicity (LogP 2.0–4.0) and aqueous solubility, facilitating membrane permeability while retaining sufficient polarity for target engagement [5] [7]. Recent hybridization strategies have further expanded therapeutic applications—for instance, triazole-benzothiazole conjugates show enhanced anticancer activity through dual-target inhibition [6].
2-Methyl-1,3-benzothiazole-5,6-diamine (CAS# 101258-09-7) exemplifies a strategically functionalized benzothiazole derivative with enhanced biorelevance. Its molecular structure (C₈H₉N₃S, MW 179.24 g/mol) features three critical components:
Table 2: Structural Properties of 2-Methyl-1,3-benzothiazole-5,6-diamine [4]
Property | Value/Descriptor |
---|---|
CAS Registry Number | 101258-09-7 |
Molecular Formula | C₈H₉N₃S |
SMILES | Cc1nc2cc(c(cc2s1)N)N |
InChIKey | MROFAQJYRDSJQO-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 (NH₂ groups) |
Hydrogen Bond Acceptors | 3 (N,S) |
Aromatic Heavy Atoms | 10 |
The 5,6-diamino substitution pattern significantly enhances this derivative's molecular interactions compared to monosubstituted analogs:
The vicinal diamine system enables dual targeting of biological macromolecules:
The diamine functionality serves as a linchpin for constructing polycyclic systems and pharmacophore hybrids:
Table 3: Pharmacological Applications Enabled by 5,6-Diamino Substitution [2] [3] [7]
Application | Mechanistic Role | Biological Outcome |
---|---|---|
Anticancer Agents | Topoisomerase I inhibition & DNA intercalation | GI₅₀: 0.4–0.57 μM (MCF-7 cells) |
EGFR Inhibitors | Competitive ATP-site binding | 98.5% inhibition at 0.69 μM [6] |
Antimicrobial Hybrids | FtsZ polymerization disruption | MIC: 0.25 μg/mL against MRSA [7] |
Antifungal Derivatives | Ergosterol biosynthesis inhibition | 32 μg/mL (Candida spp.) [10] |
Compared to analogous diamino-benzothiazoles like 4-methyl-1,3-benzothiazole-2,6-diamine (CAS# 314033-52-8), the 5,6-regioisomer exhibits superior planarity and conjugation efficiency due to the peri-diamine arrangement. This configuration maximizes hydrogen-bond donor capacity while maintaining optimal logP (predicted 2.54–4.47) for blood-brain barrier penetration [4] .
Strategic functionalization at the 5,6-positions has yielded compounds with:
The scaffold continues to enable rational design of kinase inhibitors, DNA-targeting agents, and antibacterial hybrids through targeted modifications of its diamino handle.
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7